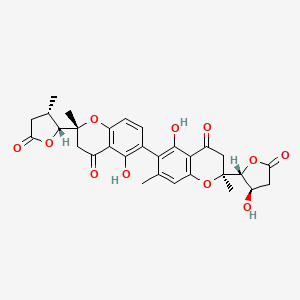

Monodictyochromone B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

モノジクチオクロモン Bは、海洋由来の真菌モノジクティス・プトレディニスから単離されたクロマノン化合物です。この化合物は、有機物質の触媒に関与するシトクロムP450酵素に対する阻害活性を示します。 モノジクチオクロモン Bは、その潜在的な抗腫瘍性のために注目を集めており、癌研究における有望な候補となっています .

2. 製法

合成経路および反応条件: モノジクチオクロモン Bは、通常、海洋由来の真菌モノジクティス・プトレディニスから単離されます。単離プロセスには、真菌の培養、続いてクロマトグラフィー法を用いた化合物の抽出および精製が含まれます。

工業的製造方法: モノジクチオクロモン Bの工業的製造は、おそらくモノジクティス・プトレディニスの大規模発酵、続いて抽出および精製プロセスを含むでしょう。温度、pH、および栄養供給などの発酵条件の最適化は、収量を最大化するために重要です。 高速液体クロマトグラフィーなどの高度なクロマトグラフィー技術は、精製に使用されるでしょう .

準備方法

Synthetic Routes and Reaction Conditions: Monodictyochromone B is typically isolated from the marine-derived fungus Monodictys putredinis. The isolation process involves culturing the fungus, followed by extraction and purification of the compound using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation of Monodictys putredinis, followed by extraction and purification processes. Optimization of fermentation conditions, such as temperature, pH, and nutrient supply, would be crucial to maximize yield. Advanced chromatographic techniques, such as high-performance liquid chromatography, would be employed for purification .

化学反応の分析

Structural Basis for Reactivity

Monodictyochromone B (C₃₀H₃₀O₁₁) features two modified xanthone units linked via a chromanone scaffold, with hydroxyl, ketone, and ether functional groups . Key reactive sites include:

-

Phenolic hydroxyl groups : Prone to oxidation, methylation, and glycosylation.

-

Ketone groups : Participate in reductions and nucleophilic additions.

-

Ether linkages : Susceptible to acid-catalyzed cleavage.

Oxidation Reactions

Phenolic hydroxyl groups undergo oxidation to quinones under aerobic conditions, particularly in the presence of cytochrome P450 enzymes . This reaction is critical for its inhibitory activity against CYP1A (IC₅₀ = 7.5 µM) .

Example Reaction:

Monodictyochromone B+O2CYP1AQuinone derivative+H2O

Reduction Reactions

The ketone groups in the chromanone moiety can be reduced to secondary alcohols using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Conditions:

-

NaBH₄ in methanol (25°C, 2 hours).

-

H₂/Pd-C in tetrahydrofuran (room temperature, 1 atm).

Hydrolysis Reactions

Acid-catalyzed hydrolysis cleaves ether linkages, yielding monomeric xanthone units. For example, treatment with HCl (1M, 60°C) results in depolymerization .

Products:

-

Monomeric xanthone derivatives (e.g., 2-hydroxy-6-methylbenzoic acid).

Biotransformation in Living Systems

This compound undergoes enzymatic modifications in biological environments :

-

Glutathione (GSH) conjugation : Thiol groups in GSH react with electrophilic sites, enhancing detoxification.

-

NAD(P)H:quinone reductase (QR) induction : Increases QR activity (CD = 24.8 µM), facilitating reduction of quinones to less toxic hydroquinones .

Esterification

Hydroxyl groups react with acetyl chloride to form acetylated derivatives, improving lipid solubility.

Conditions:

-

Acetyl chloride, pyridine, 0°C, 12 hours.

-

Yield: ~85%.

Glycosylation

Sugar moieties (e.g., glucose) can be attached via Mitsunobu reactions to enhance bioavailability.

Example:

Monodictyochromone B+GlucoseDEAD Ph3PGlycosylated derivative

Mechanistic Insights

-

Electrophilic aromatic substitution : Occurs at electron-rich positions of the xanthone rings, facilitating halogenation or nitration .

-

Pericyclic reactions : The conjugated π-system allows [4+2] cycloadditions under photochemical conditions .

Stability and Degradation

This compound is stable in neutral aqueous solutions but degrades under:

科学的研究の応用

Monodictyochromone B has several scientific research applications:

Chemistry: It serves as a model compound for studying chromanone derivatives and their reactivity.

Biology: The compound’s inhibitory activity against cytochrome P450 enzymes makes it valuable for studying enzyme inhibition mechanisms.

Medicine: Due to its antineoplastic properties, this compound is being investigated for its potential use in cancer therapy.

作用機序

モノジクチオクロモン Bは、主にシトクロムP450酵素の阻害を通じてその効果を発揮します。これらの酵素は、さまざまな有機物質の代謝において重要な役割を果たします。これらの酵素を阻害することにより、モノジクチオクロモン Bは癌細胞の代謝経路を阻害し、最終的に細胞死につながる可能性があります。 この化合物の分子標的は、シトクロムP450の特定のアイソフォームを含み、その阻害活性は酵素の活性部位への結合によって媒介されます .

類似の化合物:

モノジクチオクロモン A: モノジクティス・プトレディニスから単離された別のクロマノン誘導体で、シトクロムP450酵素に対する同様の阻害活性を示します。

キサントン誘導体: キサントンやその誘導体などの化合物は、モノジクチオクロモン Bと構造的な類似性を持ち、同様の生物活性を示します.

独自性: モノジクチオクロモン Bは、複数のヒドロキシル基とγ-ラクトン環を含むその特定の構造のためにユニークです。この構造は、シトクロムP450酵素に対する強力な阻害活性と、その潜在的な抗腫瘍性をもたらします。 他の類似の化合物と比較して、モノジクチオクロモン Bは、シトクロムP450の特定のアイソフォームを阻害する上でより高い効力を示しています .

類似化合物との比較

Monodictyochromone A: Another chromanone derivative isolated from Monodictys putredinis, with similar inhibitory activity against cytochrome P450 enzymes.

Xanthone Derivatives: Compounds like xanthone and its derivatives share structural similarities with Monodictyochromone B and exhibit similar biological activities.

Uniqueness: this compound is unique due to its specific structure, which includes multiple hydroxyl groups and a γ-lactone ring. This structure contributes to its potent inhibitory activity against cytochrome P450 enzymes and its potential antineoplastic properties. Compared to other similar compounds, this compound has shown higher potency in inhibiting certain isoforms of cytochrome P450 .

特性

分子式 |

C30H30O11 |

|---|---|

分子量 |

566.6 g/mol |

IUPAC名 |

(2S)-5-hydroxy-6-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one |

InChI |

InChI=1S/C30H30O11/c1-12-7-19-24(17(33)11-30(4,41-19)28-15(31)9-21(35)39-28)26(37)22(12)14-5-6-18-23(25(14)36)16(32)10-29(3,40-18)27-13(2)8-20(34)38-27/h5-7,13,15,27-28,31,36-37H,8-11H2,1-4H3/t13-,15+,27+,28+,29+,30-/m0/s1 |

InChIキー |

YSURVZRGQKOUAG-QXBVHLSASA-N |

異性体SMILES |

C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)O[C@](CC5=O)(C)[C@H]6[C@@H](CC(=O)O6)O)O)C |

正規SMILES |

CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)OC(CC5=O)(C)C6C(CC(=O)O6)O)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。